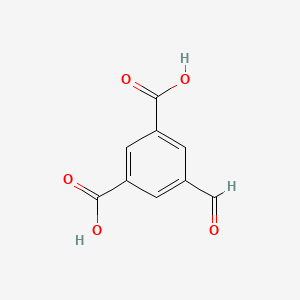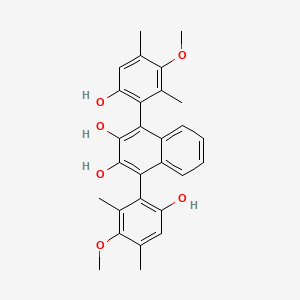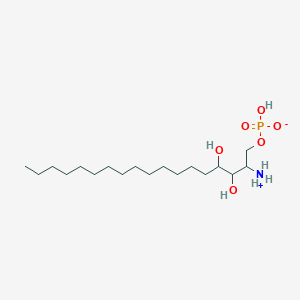
5-Formylisophthalic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Formylisophthalic acid is an organic compound with the molecular formula C₉H₆O₅. It is a derivative of isophthalic acid, characterized by the presence of a formyl group (-CHO) at the 5-position of the benzene ring. This compound is of significant interest in various fields of chemistry due to its unique structural properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
5-Formylisophthalic acid can be synthesized through several methods. One common approach involves the oxidation of 5-methylisophthalic acid using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions. The reaction typically proceeds as follows:
5-Methylisophthalic acid+Oxidizing agent→5-Formylisophthalic acid
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. Catalytic oxidation processes using supported metal catalysts (e.g., palladium or platinum) can be employed to achieve high yields and purity. These methods are optimized for large-scale production, ensuring consistency and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
5-Formylisophthalic acid undergoes various chemical reactions, including:
Oxidation: The formyl group can be further oxidized to a carboxylic acid group, converting this compound to 5-carboxyisophthalic acid.
Reduction: The formyl group can be reduced to a hydroxymethyl group, yielding 5-hydroxymethylisophthalic acid.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃), or other strong oxidizing agents.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nitrating mixture (HNO₃/H₂SO₄) for nitration, halogens (Cl₂, Br₂) for halogenation.
Major Products Formed
Oxidation: 5-Carboxyisophthalic acid.
Reduction: 5-Hydroxymethylisophthalic acid.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
5-Formylisophthalic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and polymers.
Biology: Its derivatives are studied for potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research into its derivatives may lead to the development of new therapeutic agents.
Industry: It is used in the production of high-performance materials, such as polyesters and resins, due to its ability to form strong, durable polymers.
Mecanismo De Acción
The mechanism by which 5-Formylisophthalic acid exerts its effects depends on the specific application and the chemical environment. In general, its reactivity is influenced by the electron-withdrawing nature of the formyl group, which affects the electron density of the aromatic ring and the carboxylic acid groups. This can lead to various interactions with molecular targets, such as enzymes or receptors, in biological systems.
Comparación Con Compuestos Similares
Similar Compounds
Isophthalic acid: Lacks the formyl group, making it less reactive in certain chemical reactions.
Terephthalic acid: Similar structure but with carboxylic acid groups at the 1,4-positions instead of 1,3-positions.
5-Methylisophthalic acid: Contains a methyl group instead of a formyl group, leading to different reactivity and applications.
Uniqueness
5-Formylisophthalic acid is unique due to the presence of the formyl group, which significantly alters its chemical properties and reactivity compared to other isophthalic acid derivatives. This makes it a valuable compound for specific synthetic applications and research studies.
Propiedades
Fórmula molecular |
C9H6O5 |
|---|---|
Peso molecular |
194.14 g/mol |
Nombre IUPAC |
5-formylbenzene-1,3-dicarboxylic acid |
InChI |
InChI=1S/C9H6O5/c10-4-5-1-6(8(11)12)3-7(2-5)9(13)14/h1-4H,(H,11,12)(H,13,14) |
Clave InChI |
INXZLJLREDVXKV-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C=C1C(=O)O)C(=O)O)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[(2-Bromo-5-fluorophenyl)methyl]azetidin-3-amine](/img/structure/B12077701.png)






![Tert-butyl N-[2-(difluoromethyl)phenyl]carbamate](/img/structure/B12077732.png)
![3-Hydroxy-N-[[(9-beta-D-ribofuranosyl-9H-purin-6-yl)amino]carbonyl]-norvaline](/img/structure/B12077748.png)

![1-[5-(4-Methoxy-phenyl)-pyridin-2-yl]-ethylamine dihydrochloride](/img/structure/B12077763.png)

